2-[4-[[[4-(2-Amino-2-oxoethyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-[4-[[[4-(2-Amino-2-oxoethyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound characterized by the presence of multiple oxadiazole rings and an acetamide group
Preparation Methods
The synthesis of 2-[4-[[[4-(2-Amino-2-oxoethyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole rings. One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents or catalysts. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques like continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include controlled temperatures, specific solvents, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[4-[[[4-(2-Amino-2-oxoethyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and acetamide-containing molecules. Compared to these, 2-[4-[[[4-(2-Amino-2-oxoethyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazol-3-yl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Some similar compounds are:
- 2-[4-(aminomethyl)phenoxy]-N-(2-amino-2-oxoethyl)acetamide
- 2-amino-2-oxoethyl phenyl 4-methylbenzenesulfonate .
Properties
IUPAC Name |
2-[4-[[[4-(2-amino-2-oxoethyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N8O4/c10-6(18)1-4-8(16-20-14-4)12-3-13-9-5(2-7(11)19)15-21-17-9/h1-3H2,(H2,10,18)(H2,11,19)(H,12,16)(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKRGIZYQAOUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NON=C1NCNC2=NON=C2CC(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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